1-(4-Isopropylpyridin-2-yl)ethanone

Distillation purification Flavor manufacturing Quality control specification

1-(4-Isopropylpyridin-2-yl)ethanone, commonly referred to as 2-acetyl-4-isopropylpyridine, is an aryl alkyl ketone belonging to the acetylpyridine class (C10H13NO, MW 163.22). It is a light yellow clear liquid with a characteristic grassy green leafy aroma carrying violet undertones, and is recognized as a flavoring substance under FEMA No.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 142896-09-1
Cat. No. B140565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylpyridin-2-yl)ethanone
CAS142896-09-1
SynonymsEthanone, 1-[4-(1-methylethyl)-2-pyridinyl]- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)C(=O)C
InChIInChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-7H,1-3H3
InChIKeyBWJDKYNJXZATRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isopropylpyridin-2-yl)ethanone (CAS 142896-09-1): Procurement-Relevant Identity and Physicochemical Profile


1-(4-Isopropylpyridin-2-yl)ethanone, commonly referred to as 2-acetyl-4-isopropylpyridine, is an aryl alkyl ketone belonging to the acetylpyridine class (C10H13NO, MW 163.22) [1]. It is a light yellow clear liquid with a characteristic grassy green leafy aroma carrying violet undertones, and is recognized as a flavoring substance under FEMA No. 4638 and JECFA No. 2155 [2]. The compound occurs naturally as a trace component (0.1–1.0%) in Scotch spearmint oil (Mentha gentilis f. cardiaca) and has been fully specified by the Joint FAO/WHO Expert Committee on Food Additives with an assay minimum of 95% [3][4].

Why Generic 2-Acetylpyridine Analogs Cannot Substitute for 1-(4-Isopropylpyridin-2-yl)ethanone in Flavor and Fragrance Procurement


The 4-isopropyl substitution on the pyridine ring of 1-(4-isopropylpyridin-2-yl)ethanone produces a quantifiably distinct physicochemical and organoleptic profile compared to its closest in-class analogs, including the parent 2-acetylpyridine, the 4-methyl variant, and the 4-isopropenyl unsaturated analog [1][2]. These differences manifest in boiling point (245–247 °C vs. 188–189 °C for 2-acetylpyridine), refractive index (1.502–1.505 vs. 1.520–1.522), pKa (3.69 vs. 2.57 for the isopropenyl analog), and logP (2.21 vs. 0.85 for the parent), each of which directly impacts distillation cut strategy, solvent compatibility, and partition behavior in complex flavor matrices . Most critically, the odor quality diverges fundamentally: the target compound delivers a grassy-green leaf, green herbal, somewhat violet character, whereas 2-acetyl-4-isopropenylpyridine (Compound VI in US 5,214,027) is minty-amber and 2-acetylpyridine is tobacco-popcorn [1]. Simple generic substitution will alter the flavor profile in ways that cannot be compensated by concentration adjustment alone.

Quantitative Differentiation Evidence for 1-(4-Isopropylpyridin-2-yl)ethanone vs. Closest Acetylpyridine Analogs


Boiling Point Separation from 2-Acetylpyridine, 2-Acetyl-4-methylpyridine, and 2-Acetyl-4-isopropenylpyridine

1-(4-Isopropylpyridin-2-yl)ethanone exhibits a JECFA-specified boiling point range of 245–247 °C [1]. This places it at a quantifiable intermediate position between the parent 2-acetylpyridine (188–189 °C), the 4-methyl analog (227.1 °C at 760 mmHg), and the 4-isopropenyl unsaturated analog (270–272 °C) . The ~57 °C elevation over 2-acetylpyridine and ~57 °C depression relative to the isopropenyl analog provide practical distillation-cut separation windows that are exploited in both analytical QC (GC retention time differentiation) and manufacturing purification [1].

Distillation purification Flavor manufacturing Quality control specification

Refractive Index and Specific Gravity Differentiation for Identity and Purity Control

The JECFA full specification for 1-(4-isopropylpyridin-2-yl)ethanone establishes refractive index at 1.502–1.505 and specific gravity at 0.992–0.994 [1]. These values are markedly lower than those of the parent 2-acetylpyridine (n20/D 1.520–1.522; density 1.08 g/mL) and the 4-methyl analog (n 1.512; density 1.036 g/cm³) . The isopropenyl analog falls between with n 1.518–1.520 and specific gravity 1.006–1.008 . The target compound is the least dense and lowest-refractive-index member among the 4-substituted acetylpyridine series, a consequence of the saturated isopropyl group's steric volume reducing packing efficiency [1].

Refractometry Density specification Identity testing Flavor QC

pKa and logP Differentiation Driving Matrix Partitioning Behavior vs. 2-Acetylpyridine and 2-Acetyl-4-isopropenylpyridine

The predicted pKa of 1-(4-isopropylpyridin-2-yl)ethanone is 3.69 ± 0.10, with a logP of 2.21 . This represents a >1 log unit higher basicity compared to the 4-isopropenyl analog (pKa 2.57 ± 0.10) and a >1.3 log unit higher lipophilicity compared to the parent 2-acetylpyridine (logP 0.85) . In practical terms, at the mildly acidic pH typical of many food and beverage matrices (pH 4–6), the target compound remains predominantly neutral and partitions preferentially into lipid phases, whereas 2-acetylpyridine is more water-miscible (170 g/L solubility) and 2-acetyl-4-isopropenylpyridine ionizes more readily, altering flavor release kinetics .

Partition coefficient Ionization constant Flavor release Formulation compatibility

Odor Quality Differentiation: Grassy-Green Leaf Violet vs. Minty-Amber vs. Tobacco-Popcorn in Patent-Documented Sensory Panel

U.S. Patent 5,214,027 explicitly documents the odor quality of seven pyridine derivatives as evaluated by the inventors' sensory panel [1]. 1-(4-Isopropylpyridin-2-yl)ethanone (Compound VII) is described as 'grassy-green leaf, green herbal, somewhat violet,' whereas the directly comparable 4-isopropenyl analog (Compound VI) is 'grassy-sweet, minty, somewhat amber like,' and the 2-isopropyl-4-methylpyridine isomer (Compound V) is 'earthy green with somewhat sour and citrus' [1]. The patent further demonstrates, through Example 9 (guava flavor formulation), that Compound VII at 0.03 ppt contributes 'sweet tropical odor peculiar to guava flesh' in a panel where 8 of 11 members preferred the formulation containing Compound VII over the control [1]. This establishes the compound's unique organoleptic signature as non-substitutable within the pyridine flavor series.

Organoleptic characterization Flavor profiling Sensory panel Patent-defined odor descriptors

Kovats Retention Index (RI 1260) as a Definitive GC-MS Identity Marker Distinct from Co-eluting Pyridine Derivatives in Spearmint Oil Analysis

The Kovats retention index of 1-(4-isopropylpyridin-2-yl)ethanone was experimentally determined as RI = 1260 on a standard non-polar column (equivalent to 1260–1261) [1][2]. In the same analytical system, the isopropenyl analog (Compound X, 2-acetyl-4-isopropenylpyridine) exhibits a distinct RI, enabling baseline GC resolution despite structural similarity [1]. The RI value is corroborated by the PubChem database entry [3]. This RI anchor allows unambiguous identification in complex natural product matrices such as Scotch spearmint oil, where the compound co-occurs with 38 other nitrogen-containing components at 0.1–1.0% abundance [1].

GC-MS identification Kovats retention index Spearmint oil analysis Trace component authentication

Regulatory Status and Safety Evaluation: JECFA Full Specification with No Safety Concern, Distinct from Non-Specified Analogs

1-(4-Isopropylpyridin-2-yl)ethanone has undergone a complete JECFA evaluation (2012, Session 76) resulting in a 'Full' specification status and the conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. The JECFA specification mandates: assay minimum 95%, refractive index 1.502–1.505, specific gravity 0.992–0.994, boiling point 245–247 °C, and MS/HNMR identity confirmation [1]. In contrast, the 4-methyl analog (CAS 59576-26-0) and the parent 2-acetylpyridine (FEMA 3251) are regulated under separate FEMA GRAS entries with different use-level guidance [3]. The compound is listed in the FDA Substances Added to Food inventory with the technical effect 'FLAVORING AGENT OR ADJUVANT,' providing a clear regulatory pathway for food-grade procurement [4].

Regulatory compliance GRAS status JECFA specification Food contact safety

Procurement-Driven Application Scenarios for 1-(4-Isopropylpyridin-2-yl)ethanone Based on Quantitative Differentiation Evidence


Spearmint and Peppermint Flavor Reconstitution Requiring Grassy-Green Leaf Violet Top Notes

In synthetic spearmint essential oil formulations intended to replicate the natural character of Scotch spearmint (Mentha gentilis f. cardiaca), 1-(4-isopropylpyridin-2-yl)ethanone provides the grassy-green leaf, green herbal, somewhat violet odor quality that is absent from 2-acetylpyridine (tobacco-popcorn) and 2-acetyl-4-isopropenylpyridine (minty-amber) . The compound is a naturally occurring trace component (0.1–1.0%) in authentic spearmint oil, and U.S. Patent 5,214,027 demonstrates that formulations containing this compound (as Compound VII) at concentrations as low as 0.03 ppt produce a panel-verified improvement in tropical fruit naturality (8/11 panelists preferred the compound-containing formulation) [1]. The JECFA full specification with assay minimum 95% provides the quality benchmark for industrial procurement [2].

GC-MS Identity Standard for Spearmint Oil Authentication and Adulteration Detection

The well-characterized Kovats retention index (RI = 1260 on standard non-polar columns) and full spectral data (EI-MS, IR, ¹H-NMR) published by Tsuneya et al. (1993) and Ishihara et al. (1992) make 1-(4-isopropylpyridin-2-yl)ethanone a reliable identity standard for GC-MS authentication of spearmint oil [1]. Its RI position allows baseline resolution from co-occurring pyridine derivatives including 2-acetyl-4-isopropenylpyridine, and the distinct refractive index (1.502–1.505) and specific gravity (0.992–0.994) provide orthogonal identity confirmation via conventional QC methods [2]. Procurement of high-assay (≥95%) material with documented RI and spectral data is essential for laboratories performing botanical oil authentication.

Tropical Fruit Flavor Formulations (Guava, Passion Fruit) Exploiting High logP for Controlled Flavor Release

The combination of logP 2.21 and pKa 3.69 means 1-(4-isopropylpyridin-2-yl)ethanone remains predominantly non-ionized at beverage pH (3.5–5.0) and partitions favorably into lipid phases, providing sustained flavor release in emulsion-based systems . Example 9 of U.S. Patent 5,214,027 specifically demonstrates its utility in guava flavor, where 0.03 ppt produced 'sweet tropical odor peculiar to guava flesh' [1]. This application exploits the compound's differentiation from the more water-miscible 2-acetylpyridine (logP 0.85, water solubility 170 g/L) and the more readily ionized 2-acetyl-4-isopropenylpyridine (pKa 2.57), which would exhibit different temporal release profiles .

Chiral and Heterocyclic Building Block for Medicinal Chemistry Scaffold Derivatization

Beyond flavor applications, 1-(4-isopropylpyridin-2-yl)ethanone serves as a synthetic intermediate whose 4-isopropyl substitution provides steric and electronic modulation distinct from the 4-methyl and 4-isopropenyl analogs . The compound can be synthesized via the Minisci reaction from 2-acetylpyridine and isobutyric acid (yield ~31%) [1][2]. Its well-defined physicochemical properties—specifically the boiling point of 245–247 °C enabling fractional distillation purification, and the distinct refractive index and density for in-process QC—make it a tractable building block for constructing more complex pyridine-containing molecular architectures in medicinal chemistry programs [2].

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